molecular formula C20H18N4O3S B11156266 N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11156266
M. Wt: 394.4 g/mol
InChI Key: JOSSZIBSPAPQHT-UHFFFAOYSA-N
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Description

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yield. The use of microwave-assisted synthesis and flow chemistry can also enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . Molecular docking studies have shown that the compound can interact with multiple targets, including phosphopentomutase and dioldehydratase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is unique due to its combination of benzothiazole and indole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H18N4O3S/c1-24-15-8-7-13(27-2)9-12(15)10-16(24)19(26)21-11-18(25)23-20-22-14-5-3-4-6-17(14)28-20/h3-10H,11H2,1-2H3,(H,21,26)(H,22,23,25)

InChI Key

JOSSZIBSPAPQHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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